molecular formula C25H26ClN3O2S B2715031 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-27-2

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No.: B2715031
CAS No.: 851971-27-2
M. Wt: 468.01
InChI Key: BSYDTBCPLWLNHT-UHFFFAOYSA-N
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26ClN3O2S and its molecular weight is 468.01. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea belongs to the thiourea class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiourea Compounds

Thioureas are organic compounds characterized by the presence of a thiourea functional group (R1R2NCS). They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antioxidant : Scavenging free radicals and protecting cells from oxidative stress.

The structural versatility of thioureas allows for modifications that enhance their biological efficacy and selectivity towards specific targets .

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogenic bacteria, including strains resistant to conventional antibiotics. For instance, studies have demonstrated that certain thiourea derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thioureas have been extensively studied for their anticancer potential. The compound's structure suggests it may interfere with critical cellular pathways involved in tumor progression. In vitro studies have reported that similar thiourea derivatives can induce apoptosis in cancer cells and inhibit cell proliferation with IC50 values ranging from 3 to 14 µM . The compound's ability to target specific molecular pathways could make it a candidate for further development as an anticancer agent.

The biological activity of thioureas, including the compound under consideration, is often attributed to their ability to form hydrogen bonds with biological targets. This property facilitates interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. For example, some thiourea derivatives have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation .

Case Studies

Several studies have explored the biological activity of thiourea derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiourea compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values below 10 µg/mL against resistant strains .
  • Anticancer Studies : Another investigation focused on the anticancer properties of thioureas, revealing that certain derivatives could significantly reduce tumor growth in xenograft models. The compounds were noted for their ability to induce cell cycle arrest and apoptosis in cancer cell lines .
  • In Vivo Studies : Research involving animal models has shown promising results regarding the safety and efficacy of thiourea compounds, with some derivatives demonstrating low toxicity profiles while effectively reducing tumor size .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. The presence of the indole moiety is particularly noteworthy as it is associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties
    • Thiourea derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound may possess similar properties due to its structural characteristics. Research indicates that modifications in the thiourea structure can enhance antimicrobial efficacy .
  • Enzyme Inhibition
    • Compounds containing thiourea groups are often investigated for their ability to inhibit specific enzymes related to disease processes. For example, some studies have focused on their role as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair, making them potential candidates for cancer therapy .

Case Study 1: Anticancer Mechanisms

A study published in Medicinal Chemistry highlighted the anticancer effects of thiourea derivatives similar to the compound under discussion. The research demonstrated that these compounds could effectively induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation reported on the antimicrobial properties of thiourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the furan position could enhance activity against resistant strains .

Synthesis and Derivative Development

The synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea can be achieved through multi-step synthetic routes involving key intermediates derived from indole and furan-based precursors. The optimization of these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.

Properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O2S/c1-3-30-20-9-7-19(8-10-20)28-25(32)29(16-21-5-4-14-31-21)13-12-22-17(2)27-24-11-6-18(26)15-23(22)24/h4-11,14-15,27H,3,12-13,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYDTBCPLWLNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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